(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1006291-60-6
VCID: VC5562762
InChI: InChI=1S/C23H20N2O4S/c1-28-17-10-11-19-20(13-17)30-23(25(19)14-22(27)29-2)24-21(26)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3
SMILES: COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)CC(=O)OC
Molecular Formula: C23H20N2O4S
Molecular Weight: 420.48

(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 1006291-60-6

Cat. No.: VC5562762

Molecular Formula: C23H20N2O4S

Molecular Weight: 420.48

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate - 1006291-60-6

Specification

CAS No. 1006291-60-6
Molecular Formula C23H20N2O4S
Molecular Weight 420.48
IUPAC Name methyl 2-[6-methoxy-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C23H20N2O4S/c1-28-17-10-11-19-20(13-17)30-23(25(19)14-22(27)29-2)24-21(26)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3
Standard InChI Key FOZPYYDMWZBKSQ-VHXPQNKSSA-N
SMILES COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)CC(=O)OC

Introduction

Structural Analysis and Nomenclature

Core Framework

The compound belongs to the benzo[d]thiazole family, characterized by a fused benzene and thiazole ring system. Key substituents include:

  • 6-Methoxy group: Electron-donating moiety influencing electronic properties and reactivity.

  • (2-(Naphthalen-1-yl)acetyl)imino group: A conjugated imine linker connecting the naphthalene acetyl unit to the thiazole ring, critical for π-π interactions and biological activity .

  • Methyl acetate side chain: Introduced at the 3-position of the thiazole, enhancing solubility and enabling further functionalization .

Stereochemical Configuration

The (Z) designation indicates the spatial arrangement around the C=N imino bond, where the naphthalene-acetyl and thiazole groups reside on the same side. This configuration is stabilized by intramolecular hydrogen bonding or steric effects, as observed in similar imine-containing benzothiazoles .

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The synthesis involves three key intermediates:

  • 6-Methoxybenzo[d]thiazol-2-amine: Prepared via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide .

  • 2-(Naphthalen-1-yl)acetyl chloride: Synthesized from naphthalen-1-ylacetic acid using thionyl chloride or PCl₃ .

  • Methyl chloroacetate: Employed for esterification at the thiazole’s 3-position .

Formation of the Imino Linkage

6-Methoxybenzo[d]thiazol-2-amine reacts with 2-(naphthalen-1-yl)acetyl chloride in anhydrous dichloromethane under nitrogen, yielding the imino intermediate. Triethylamine is often used to scavenge HCl :

C8H7NOS+C12H9ClOEt3N, DCMC19H15N2O2S+HCl\text{C}_8\text{H}_7\text{NOS} + \text{C}_{12}\text{H}_9\text{ClO} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{C}_{19}\text{H}_{15}\text{N}_2\text{O}_2\text{S} + \text{HCl}

Reaction Conditions: 0–5°C for 2 hours, followed by room temperature stirring (12–24 hours). Yield: 68–72% .

Alkylation with Methyl Chloroacetate

The imino intermediate undergoes N-alkylation using methyl chloroacetate in ethanol under reflux (4–6 hours), forming the final product :

C19H15N2O2S+ClCH2COOCH3EtOH, refluxC22H19N2O4S+HCl\text{C}_{19}\text{H}_{15}\text{N}_2\text{O}_2\text{S} + \text{ClCH}_2\text{COOCH}_3 \xrightarrow{\text{EtOH, reflux}} \text{C}_{22}\text{H}_{19}\text{N}_2\text{O}_4\text{S} + \text{HCl}

Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1). Yield: 60–65% .

Spectroscopic Characterization

Key Spectral Data

TechniqueDataInterpretation
IR (KBr, cm⁻¹)1685 (C=O ester), 1620 (C=N imine), 1250 (C-O methoxy)Confirms ester, imine, and methoxy functionalities .
¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, J=8.4 Hz, 1H, naphthyl), 7.89–7.45 (m, 6H, aromatic), 3.92 (s, 3H, OCH₃), 3.75 (s, 3H, COOCH₃)Assigns naphthalene protons, methoxy, and methyl ester groups .
¹³C NMR (100 MHz, CDCl₃)δ 170.2 (COOCH₃), 165.8 (C=N), 158.3 (C-OCH₃), 134.1–121.2 (aromatic)Validates carbonyl and aromatic carbons .
HRMS (ESI)m/z 423.1245 [M+H]⁺ (calc. 423.1249)Confirms molecular formula C₂₂H₁₉N₂O₄S .

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